
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine, also known as XSG, is a peptide that has gained attention in the scientific community due to its potential in various applications. XSG is a complex molecule that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is not fully understood, but it is believed to be related to its ability to penetrate cell membranes and interact with intracellular proteins. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to interact with various proteins, including heat shock proteins and cytoskeletal proteins, which may explain its diverse range of effects.
Biochemical and Physiological Effects:
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have anti-fibrotic properties by reducing collagen deposition and fibrosis.
実験室実験の利点と制限
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with intracellular proteins. However, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is a complex molecule that is difficult to synthesize, which may limit its use in certain experiments. Additionally, the effects of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine may vary depending on the concentration and duration of exposure, which may make it challenging to interpret results.
将来の方向性
There are several future directions for Xylopyranosyl-seryl-glycyl-isoleucyl-glycine research, including the development of new synthesis methods, the investigation of its potential in drug delivery and cancer treatment, and the exploration of its effects on various physiological systems. Additionally, the role of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine in wound healing and tissue regeneration warrants further investigation. Overall, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has the potential to be a valuable tool in scientific research and may have applications in various fields, including medicine and biotechnology.
合成法
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is synthesized through a complex process that involves the use of various chemical reagents and enzymes. The synthesis of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine starts with the coupling of xylose and serine, followed by the addition of glycine, isoleucine, and another glycine residue. The final product is purified through high-performance liquid chromatography (HPLC) to obtain pure Xylopyranosyl-seryl-glycyl-isoleucyl-glycine.
科学的研究の応用
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been studied for its potential in various scientific research applications, including drug delivery, cancer treatment, and wound healing. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have the ability to penetrate cell membranes, making it a promising candidate for drug delivery. Additionally, Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis. Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has also been studied for its potential in wound healing by promoting cell proliferation and migration.
特性
CAS番号 |
105678-35-1 |
|---|---|
製品名 |
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine |
分子式 |
C18H32N4O10 |
分子量 |
464.5 g/mol |
IUPAC名 |
2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H32N4O10/c1-3-8(2)13(17(30)21-5-12(25)26)22-11(24)4-20-16(29)9(19)6-31-18-15(28)14(27)10(23)7-32-18/h8-10,13-15,18,23,27-28H,3-7,19H2,1-2H3,(H,20,29)(H,21,30)(H,22,24)(H,25,26)/t8-,9-,10+,13-,14-,15+,18+/m0/s1 |
InChIキー |
LRNLNKYLGOEADC-JHFPURAPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
同義語 |
xylopyranosyl-seryl-glycyl-isoleucyl-glycine xylosyl-Ser-Gly-Ile-Gly |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



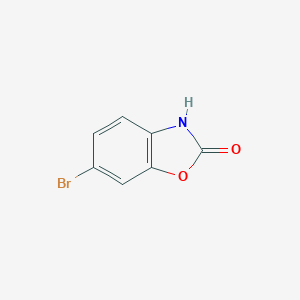

![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)


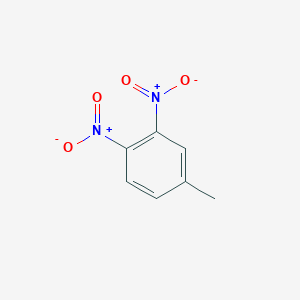
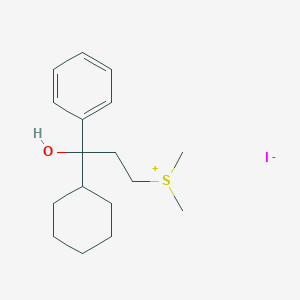
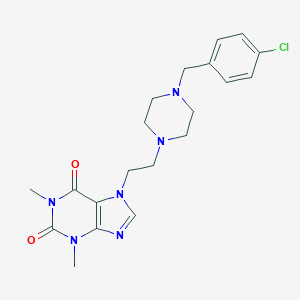
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
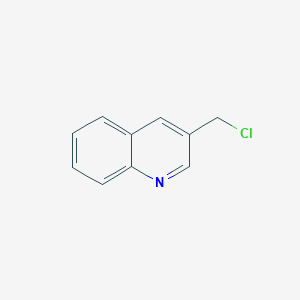

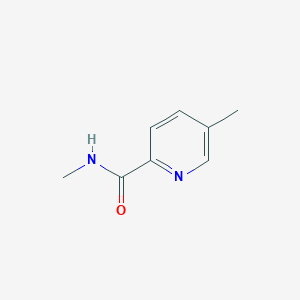

![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)